molecular formula C19H24N2O B1359270 1,4-Dibenzyl-1,4-diazepan-6-ol CAS No. 389062-84-4

1,4-Dibenzyl-1,4-diazepan-6-ol

Cat. No.: B1359270
CAS No.: 389062-84-4
M. Wt: 296.4 g/mol
InChI Key: FRZIAMGADODZBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibenzyl-1,4-diazepan-6-ol can be synthesized through a multi-step process. One common method involves the reaction of N,N’-dibenzylethylenediamine with 1,3-dibromo-2-propanol in the presence of a base such as triethylamine . The reaction mixture is typically heated to reflux for several days to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve optimized reaction conditions, continuous flow processes, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzyl-1,4-diazepan-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the diazepane ring.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated or modified diazepane derivatives.

    Substitution: Formation of substituted diazepane compounds with various functional groups.

Scientific Research Applications

1,4-Dibenzyl-1,4-diazepan-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-dibenzyl-1,4-diazepan-6-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and diazepane ring are key structural features that influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibenzyl-1,4-diazepan-6-ylmethanol: Similar structure with a methanol group instead of a hydroxyl group.

    1,4-Ditosyl-1,4-diazepan-6-ol: Contains tosyl groups instead of benzyl groups.

    1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine: Substituted with a methyl group and an amine group.

Uniqueness

1,4-Dibenzyl-1,4-diazepan-6-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 6-position. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,4-dibenzyl-1,4-diazepan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19-15-20(13-17-7-3-1-4-8-17)11-12-21(16-19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZIAMGADODZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1CC2=CC=CC=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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